Dibenzo[b,d]selenophen-4-ylboronic acid
Description
Dibenzo[b,d]selenophen-4-ylboronic acid is an organoboron compound featuring a dibenzoselenophene core substituted with a boronic acid group at the 4-position. These compounds are pivotal intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of advanced materials for optoelectronics, such as host materials in organic light-emitting diodes (OLEDs) .
The selenium atom in the dibenzoselenophene moiety imparts distinct electronic properties compared to sulfur or oxygen, including enhanced polarizability and electron-donating/withdrawing capabilities. These attributes influence reactivity, thermal stability, and optoelectronic performance in derived materials.
Properties
Molecular Formula |
C12H9BO2Se |
|---|---|
Molecular Weight |
274.98 g/mol |
IUPAC Name |
dibenzoselenophen-4-ylboronic acid |
InChI |
InChI=1S/C12H9BO2Se/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7,14-15H |
InChI Key |
ARZYTWDUGKFWJW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)C3=CC=CC=C3[Se]2)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dibenzo[b,d]selenophen-4-ylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. For this compound, the starting materials often include a dibenzo[b,d]selenophene derivative and a boronic acid or boronate ester. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions: Dibenzo[b,d]selenophen-4-ylboronic acid can undergo various chemical reactions
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Properties
Key structural analogs differ in the heteroatom within the fused aromatic system:
| Compound | Heteroatom | Molecular Formula | Molecular Weight | Key Electronic Features |
|---|---|---|---|---|
| Dibenzo[b,d]selenophen-4-ylboronic acid | Se | C₁₂H₉BO₂Se | 287.03 (calc.) | High polarizability, moderate electron deficiency |
| Dibenzo[b,d]thiophen-4-ylboronic acid | S | C₁₂H₉BO₂S | 244.08 | Electron-deficient, strong π-conjugation |
| Dibenzo[b,d]furan-4-ylboronic acid | O | C₁₂H₉BO₃ | 212.01 | Electron-rich, weaker π-conjugation |
Key Observations :
- Sulfur Analog : Sulfur's moderate electronegativity balances electron deficiency, making it ideal for host materials in green phosphorescent OLEDs (PhOLEDs) with high efficiency (97.2% yield in Suzuki coupling) .
- Oxygen Analog : Oxygen's high electronegativity creates an electron-rich system, suitable for blue-emitting devices but with lower thermal stability .
Insights :
- The sulfur analog exhibits superior coupling efficiency (97.2%) compared to the oxygen analog (78%), likely due to sulfur's electronic compatibility with palladium catalysts .
- Selenium's larger atomic size may necessitate optimized catalysts or conditions, though direct data is absent in the provided evidence.
OLED Host Materials
- Sulfur Analog (BTTC) : Used in green PhOLEDs with low efficiency roll-off (≤15% at 1,000 cd/m²) due to balanced charge transport and triplet exciton confinement .
- Oxygen Analog (DBF2PC-II) : Demonstrates 78% yield in carbazole derivatives, suitable for blue-emitting devices but with higher efficiency roll-off .
- Selenium Analog (Hypothetical) : Predicted to exhibit red-shifted emission and improved thermal stability (≥300°C decomposition) owing to selenium's heavy atom effect .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
